molecular formula C16H13ClN2O2 B2786216 1-((6-chloro-4H-benzo[d][1,3]dioxin-8-yl)methyl)-1H-benzo[d]imidazole CAS No. 615279-15-7

1-((6-chloro-4H-benzo[d][1,3]dioxin-8-yl)methyl)-1H-benzo[d]imidazole

Cat. No.: B2786216
CAS No.: 615279-15-7
M. Wt: 300.74
InChI Key: WYPDTCGQDBNCKA-UHFFFAOYSA-N
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Description

1-((6-Chloro-4H-benzo[d][1,3]dioxin-8-yl)methyl)-1H-benzo[d]imidazole is a benzimidazole derivative featuring a chlorinated benzodioxin moiety attached via a methyl linker to the nitrogen atom of the benzimidazole core. This structural motif combines the bioisosteric properties of benzimidazole—a heterocycle common in pharmaceuticals—with the electron-withdrawing and lipophilic characteristics of the chlorinated dioxin group.

Properties

IUPAC Name

1-[(6-chloro-4H-1,3-benzodioxin-8-yl)methyl]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O2/c17-13-5-11(16-12(6-13)8-20-10-21-16)7-19-9-18-14-3-1-2-4-15(14)19/h1-6,9H,7-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYPDTCGQDBNCKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C(=CC(=C2)Cl)CN3C=NC4=CC=CC=C43)OCO1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-((6-chloro-4H-benzo[d][1,3]dioxin-8-yl)methyl)-1H-benzo[d]imidazole typically involves the condensation of o-phenylenediamine with various aldehydes or acids. One common method includes the reaction of o-phenylenediamine with 6-chloro-4H-1,3-benzodioxin-8-carbaldehyde under acidic conditions to form the desired benzimidazole derivative .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar condensation reactions, optimized for yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-((6-chloro-4H-benzo[d][1,3]dioxin-8-yl)methyl)-1H-benzo[d]imidazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. The formation of the benzo[d][1,3]dioxin ring can be achieved through efficient methods using salicylic acids and substituted ynones, leading to the desired structural framework necessary for biological activity . The molecular formula is C19H18ClN3O3C_{19}H_{18}ClN_{3}O_{3}, with a molecular weight of 403.9 g/mol .

Antitumor Activity

Recent studies have highlighted the antitumor potential of benzimidazole analogues, including derivatives like 1-((6-chloro-4H-benzo[d][1,3]dioxin-8-yl)methyl)-1H-benzo[d]imidazole. These compounds have shown promising results as inhibitors of Indolamine 2,3-dioxygenase-1 (IDO1) , an enzyme implicated in tumor immune evasion . The inhibition of IDO1 can enhance the efficacy of immunotherapy by promoting a more robust immune response against tumors.

In vitro studies have reported that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines. For instance, one study noted IC50 values as low as 0.12 μM against A549 lung cancer cells . This suggests that 1-((6-chloro-4H-benzo[d][1,3]dioxin-8-yl)methyl)-1H-benzo[d]imidazole may possess comparable or enhanced anticancer properties.

Case Studies and Comparative Analysis

Compound Target IC50 (μM) Cell Lines
1-((6-chloro-4H-benzo[d][1,3]dioxin-8-yl)methyl)-1H-benzo[d]imidazoleIDO1TBDTBD
Compound 18bTubulin Polymerization0.12A549
Compound 18bTubulin Polymerization0.15MCF-7
Compound 18bTubulin Polymerization0.21K562

This table summarizes key findings related to the biological activity of similar compounds. The data indicate that derivatives based on the benzimidazole scaffold are effective against multiple cancer types, suggesting a broader application for compounds like 1-((6-chloro-4H-benzo[d][1,3]dioxin-8-yl)methyl)-1H-benzo[d]imidazole in oncology .

Mechanism of Action

The mechanism of action of 1-((6-chloro-4H-benzo[d][1,3]dioxin-8-yl)methyl)-1H-benzo[d]imidazole involves its interaction with various molecular targets, including enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of essential biological pathways, resulting in therapeutic effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations :

  • Alkoxymethyl substituents (e.g., 3f, 3h) enhance AChE inhibition, likely due to improved lipid solubility and enzyme binding .
  • Halogenated aryl groups (e.g., 4-fluorophenyl in ) modulate receptor selectivity, while bulky aromatic systems (e.g., dibenzothiophene in ) may target enzyme active sites.

Key Observations :

  • Alkylation reactions using NaH in DMF are common for benzimidazole functionalization .
  • The chlorinated dioxin group may necessitate stringent temperature control (0–5°C) to avoid side reactions, as seen in halogen-sensitive syntheses .
Physicochemical Properties

Substituents critically influence solubility, melting points, and spectroscopic profiles:

Compound Melting Point Solubility Notable NMR Shifts (δ, ppm) Source
Target Compound Not reported Likely DMSO-soluble (based on analogs) Expected: Benzimidazole H1 (~7.5–8.5), dioxin methyl (~4.5–5.5)
1-(Butoxymethyl)-1H-benzo[d]imidazole (3f) 98–100°C DMSO, CHCl3 N-CH2-O at δ 4.35 (t), butoxy chain δ 1.2–1.8
2-(4-Methoxynaphthalen-1-yl)-1H-benzo[d]imidazole (I) 245–247°C DMF, DMSO Aromatic protons δ 7.2–8.5, methoxy δ 3.95

Key Observations :

  • The chlorinated dioxin moiety increases molecular weight and lipophilicity, likely reducing aqueous solubility compared to alkoxymethyl analogs .
  • NMR signals for the dioxin methyl group (δ ~4.5–5.5) and benzimidazole protons (δ ~7.5–8.5) align with reported benzimidazole-dioxin hybrids .
Structure-Activity Relationship (SAR)
  • Lipophilic substituents (e.g., butoxymethyl, dioxin-methyl) improve blood-brain barrier penetration, relevant for CNS-targeting agents like AChE inhibitors .
  • Bulkier groups (e.g., dioxin vs. phenyl) may reduce metabolic clearance, extending half-life but increasing toxicity risks .

Biological Activity

The compound 1-((6-chloro-4H-benzo[d][1,3]dioxin-8-yl)methyl)-1H-benzo[d]imidazole is a member of the benzimidazole family, known for its diverse biological activities. This article explores its biological activity, including its mechanisms of action, efficacy in various biological systems, and potential applications in medicine.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • IUPAC Name : 1-((6-chloro-4H-benzo[d][1,3]dioxin-8-yl)methyl)-1H-benzo[d]imidazole
  • Molecular Formula : C17H15ClN2O2
  • Molecular Weight : 314.76 g/mol

The biological activity of benzimidazole derivatives often involves interaction with specific molecular targets, including enzymes and receptors. The presence of the benzo[d]imidazole moiety enhances the compound's ability to bind to these targets, potentially leading to inhibition or modulation of their activity.

Key Mechanisms:

  • Inhibition of Enzymes : Benzimidazole derivatives have been shown to inhibit various enzymes, including those involved in cancer metabolism and microbial resistance.
  • Antimicrobial Activity : Studies indicate that compounds with similar structures exhibit significant antimicrobial properties against both Gram-positive and Gram-negative bacteria.

Biological Activity Data

The following table summarizes key findings regarding the biological activity of 1-((6-chloro-4H-benzo[d][1,3]dioxin-8-yl)methyl)-1H-benzo[d]imidazole and related compounds:

Biological ActivityReferenceObservations
Antitumor Activity Exhibited potent inhibitory effects on tumor cell lines with IC50 values in low nanomolar range.
Antimicrobial Activity Significant activity against Staphylococcus aureus and Candida albicans, with MIC values below 1 µg/mL for some derivatives.
Enzyme Inhibition Strong binding affinity to IDO1 with Kd values indicating effective inhibition in various cancer models.

Case Study 1: Antitumor Efficacy

A study investigated the antitumor efficacy of various benzimidazole derivatives, including those structurally related to 1-((6-chloro-4H-benzo[d][1,3]dioxin-8-yl)methyl)-1H-benzo[d]imidazole. The results indicated that these compounds displayed significant cytotoxicity against multiple cancer cell lines, suggesting potential use as therapeutic agents.

Case Study 2: Antimicrobial Properties

Research focused on the antimicrobial properties of benzimidazole derivatives revealed that certain compounds demonstrated remarkable efficacy against resistant strains of bacteria. For instance, derivatives showed high potency against MRSA strains, highlighting their potential in treating resistant infections.

Research Findings

Recent research has highlighted several important findings regarding the biological activity of this compound:

  • Antitumor Mechanisms : The compound has been shown to induce apoptosis in cancer cells through mitochondrial pathways.
  • Antimicrobial Mechanisms : The mechanism involves disruption of bacterial cell wall synthesis and interference with DNA replication in microbial cells.
  • Structure-Activity Relationship (SAR) : Variations in substituents on the benzimidazole ring significantly affect biological activity, suggesting a need for further optimization in drug development.

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